molecular formula C15H11FN2O B14127874 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1048917-44-7

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B14127874
CAS No.: 1048917-44-7
M. Wt: 254.26 g/mol
InChI Key: QICNRUYWZMHNTM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorophenyl group and a carbaldehyde moiety in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method is the one-pot synthesis, where 2-aminopyridine reacts with an aldehyde and an isocyanide under solvent-free conditions in the presence of a base like sodium carbonate . Another method involves the reaction of 2-aminopyridine with α-haloketones or α-haloaldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The presence of the fluorophenyl group enhances its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its efficacy and selectivity .

Properties

CAS No.

1048917-44-7

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H11FN2O/c1-10-5-6-14-17-15(13(9-19)18(14)8-10)11-3-2-4-12(16)7-11/h2-9H,1H3

InChI Key

QICNRUYWZMHNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)F)C=C1

Origin of Product

United States

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